molecular formula C12H19NO B1386353 1-(2-Isopropoxy-5-methylphenyl)-ethylamine CAS No. 1048916-98-8

1-(2-Isopropoxy-5-methylphenyl)-ethylamine

Cat. No. B1386353
CAS RN: 1048916-98-8
M. Wt: 193.28 g/mol
InChI Key: AODLKISXVCJEOH-UHFFFAOYSA-N
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Description

1-(2-Isopropoxy-5-methylphenyl)-ethylamine, also known as 1-Isopropyl-2-methyl-5-phenylpentan-3-amine, is an important organic compound with a wide range of applications in scientific research. It is a colorless, odorless liquid with a boiling point of 111.6°C and a melting point of -51.1°C. 1-(2-Isopropoxy-5-methylphenyl)-ethylamine is also considered to be a chiral molecule, meaning that it has two enantiomers, or mirror images, that have different physical and chemical properties.

Scientific Research Applications

1-(2-Isopropoxy-5-methylphenyl)-ethylamine is used in a variety of scientific research applications. It can be used as a ligand in the synthesis of chiral drugs and as a starting material for the synthesis of other organic compounds. It is also used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of a variety of molecules.

Mechanism Of Action

1-(2-Isopropoxy-5-methylphenyl)-ethylamine has a number of different mechanisms of action. It can act as a proton donor, a Lewis acid, an electrophile, and a nucleophile. It can also act as a catalyst in a variety of reactions, such as the Claisen-Schmidt condensation, the Aldol condensation, and the Wittig reaction.
Biochemical and Physiological Effects
1-(2-Isopropoxy-5-methylphenyl)-ethylamine has been found to have a number of biochemical and physiological effects. In animal studies, it has been found to have an anti-inflammatory effect and to possess anti-allergic and anti-cancer properties. It has also been found to have an effect on the metabolism of carbohydrates and lipids, as well as an effect on the activity of certain enzymes.

Advantages And Limitations For Lab Experiments

1-(2-Isopropoxy-5-methylphenyl)-ethylamine has a number of advantages and limitations for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. However, it is also a highly reactive compound and must be handled with care. Additionally, it is not water soluble and must be used in an organic solvent.

Future Directions

1-(2-Isopropoxy-5-methylphenyl)-ethylamine is an important compound with a wide range of applications in scientific research. There are a number of potential future directions for research involving this compound, including the development of new synthesis methods, the exploration of its biochemical and physiological effects, and the development of new applications. Additionally, further research into the structure-activity relationships of this compound could lead to the development of new drugs and other compounds with improved properties.

properties

IUPAC Name

1-(5-methyl-2-propan-2-yloxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-8(2)14-12-6-5-9(3)7-11(12)10(4)13/h5-8,10H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODLKISXVCJEOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Isopropoxy-5-methylphenyl)-ethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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